N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperazine moiety. The final step often involves the formation of the hydrazide linkage under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
- **N’-{(3Z)-1-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
- **N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
Uniqueness
The uniqueness of N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C26H33N5O3/c1-18(2)20-10-9-19(3)15-23(20)34-16-24(32)27-28-25-21-7-5-6-8-22(21)31(26(25)33)17-30-13-11-29(4)12-14-30/h5-10,15,18,33H,11-14,16-17H2,1-4H3 |
InChI Key |
OJJSJGVGKREZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCN(CC4)C)O |
Origin of Product |
United States |
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